Pituitary Adenylate Cyclase Activating Peptide (6-38), a truncated form of the full-length Pituitary Adenylate Cyclase Activating Peptide, is a neuropeptide that has garnered interest due to its receptor antagonistic properties. It plays a significant role in various physiological processes, including neuroprotection, modulation of neurotransmitter release, and inflammatory responses. This peptide is classified under neuropeptides and is primarily derived from the precursor protein of Pituitary Adenylate Cyclase Activating Peptide.
Pituitary Adenylate Cyclase Activating Peptide (6-38) is synthesized from the larger Pituitary Adenylate Cyclase Activating Peptide, which consists of 38 amino acids. The specific fragment (6-38) acts as an antagonist at the PACAP receptors, particularly the PAC1 receptor, which is involved in many central nervous system functions. It has been identified in various species, including humans, sheep, and rats, indicating its evolutionary significance and conservation across species.
The synthesis of Pituitary Adenylate Cyclase Activating Peptide (6-38) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using automated synthesizers to ensure precision and reproducibility.
Pituitary Adenylate Cyclase Activating Peptide (6-38) has a specific sequence of amino acids that defines its structure:
Pituitary Adenylate Cyclase Activating Peptide (6-38) primarily interacts with PACAP receptors, where it acts as an antagonist. Its mechanism involves blocking the receptor-mediated signaling pathways initiated by the full-length Pituitary Adenylate Cyclase Activating Peptide.
The mechanism of action for Pituitary Adenylate Cyclase Activating Peptide (6-38) involves:
Analytical techniques such as high-performance liquid chromatography are used to assess purity levels, while mass spectrometry provides molecular weight confirmation.
Pituitary Adenylate Cyclase Activating Peptide (6-38) has several applications in scientific research:
PACAP(6–38) functions as a high-affinity competitive antagonist at PAC1 receptors, exhibiting potent inhibition of PACAP-induced signaling pathways. This truncated peptide (sequence: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH₂) lacks the first five N-terminal residues of native PACAP-38, which are critical for receptor activation but not binding affinity. PACAP(6–38) binds PAC1 with an IC₅₀ of 2 nM and demonstrates a Ki of 1.5 nM for inhibiting PACAP(1–27)-stimulated adenylate cyclase activity [2] [6]. This antagonism is concentration-dependent and surmountable, consistent with classical competitive inhibition [1].
Structurally, PACAP(6–38) retains the core residues necessary for PAC1 engagement but disrupts the conformational switch required for G-protein coupling. Full-length PACAP-38 activates both cAMP and phospholipase C (PLC) pathways via PAC1, whereas PACAP(6–38) suppresses cAMP accumulation by >90% and blocks inositol phosphate turnover in transfected cell models expressing PAC1 isoforms [1] [5]. Intriguingly, its antagonistic efficacy varies across PAC1 splice variants. For example, PACAP(6–38) shows reduced potency against the PAC1-hop variant (which contains an intracellular loop insertion) compared to the null variant, highlighting the role of receptor architecture in antagonist function [5] [10].
Table 1: Pharmacological Profile of PACAP(6–38) at PACAP Receptors
Receptor Type | Binding Affinity (IC₅₀) | Functional Antagonism (Ki) | Primary Signaling Impact |
---|---|---|---|
PAC1 (null) | 2 nM | 1.5 nM (cAMP) | Complete cAMP/IP3 inhibition |
PAC1 (hop) | 15 nM | 20 nM (cAMP) | Partial cAMP inhibition |
VPAC1 | >1,000 nM | Not antagonistic | No significant effect |
VPAC2 | 85 nM | Weak partial agonist | Mild cAMP stimulation |
MrgB3 (rat) | ~100 nM* | Agonist* | Mast cell degranulation* |
*Data included for scientific context only; not a primary PACAP receptor [8] [9]
PACAP(6–38) exhibits distinct selectivity patterns across VIP/PACAP receptor classes. While it potently antagonizes PAC1, its interactions with VPAC1 and VPAC2 receptors are markedly weaker. Radioligand binding assays reveal an IC₅₀ >1,000 nM at VPAC1, indicating negligible affinity, whereas VPAC2 binding (IC₅₀ = 85 nM) is intermediate but insufficient for functional antagonism [3] [5]. Notably, PACAP(6–38) acts as a weak partial agonist at VPAC2 in some cellular contexts, stimulating low-level cAMP production despite its primary role as a PAC1 antagonist [3].
This discrimination between receptor subtypes is pharmacologically significant:
The peptide’s discriminatory power between PAC1 and VPAC receptors stems from its N-terminal truncation. Full-length PACAP-38 activates all three receptors, but removal of residues 1–5 selectively disrupts engagement with VPAC1’s N-terminal domain while preserving PAC1 binding [10].
The N-terminal deletion in PACAP(6–38) is the primary determinant of its antagonist profile and species-dependent selectivity. Key structural features include:
Table 2: Structural Determinants Influencing PACAP(6–38) Selectivity
Structural Element | Role in Selectivity | Impact of Mutation |
---|---|---|
Phe⁶ | Hydrophobic anchoring to PAC1 | F6A: >100-fold ↓ PAC1 affinity |
Tyr¹⁰ | H-bonding with PAC1 Tyr¹⁴⁴ | Y10A: 50-fold ↓ antagonism |
Lys³³ (C-terminal amidation) | Electrostatic interaction with PAC1 Glu³⁷² | Free acid: 10-fold ↓ potency |
PAC1 residue Trp⁷² (human) | Van der Waals contact with Phe⁶ | W72A: Complete loss of binding |
PAC1 residue Glu³⁷² (human) | Salt bridge with C-terminal Lys | E372Q: 20-fold ↓ antagonist potency |
VPAC1 residue Asp⁷⁹ | Steric clash with Tyr¹⁰ | D79N mutant gains PACAP(6–38) sensitivity |
Evolutionary analysis indicates that PAC1’s ligand-binding domain is highly conserved in mammals (90–95% homology), whereas lower vertebrates exhibit key variations. Zebrafish PAC1 lacks the critical Glu³⁷² equivalent, explaining its 50-fold lower affinity for PACAP(6–38) [7]. In contrast, the MrgB3 receptor (implicated in rodent mast cell degranulation) binds PACAP(6–38) with micromolar affinity via a distinct mechanism involving its cationic C-terminus, unrelated to PAC1 interactions [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7